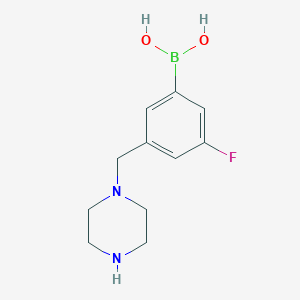

(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid

Description

(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid is a boronic acid derivative featuring a fluorine atom at the 3-position and a piperazine moiety connected via a methylene (-CH₂-) linker at the 5-position of the phenyl ring. This structural design combines the electronic effects of fluorine (electron-withdrawing) with the hydrophilic, basic nature of piperazine, making it valuable in pharmaceuticals, sensor technologies, and organic synthesis .

Properties

IUPAC Name |

[3-fluoro-5-(piperazin-1-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BFN2O2/c13-11-6-9(5-10(7-11)12(16)17)8-15-3-1-14-2-4-15/h5-7,14,16-17H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLFDOIWDPCBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)CN2CCNCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601195939 | |

| Record name | Boronic acid, B-[3-fluoro-5-(1-piperazinylmethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601195939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704063-70-6 | |

| Record name | Boronic acid, B-[3-fluoro-5-(1-piperazinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-fluoro-5-(1-piperazinylmethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601195939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid typically involves a multi-step synthetic route:

Starting Material: The synthesis begins with the preparation of 3-fluorobenzyl alcohol.

Boronic Acid Formation: The 3-fluorobenzyl alcohol is then converted to 3-fluorophenylboronic acid through a reaction with boronic acid derivatives.

Piperazine Substitution: The final step involves the reaction of 3-fluorophenylboronic acid with piperazine in the presence of a base to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid can undergo oxidation reactions, typically forming phenolic derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Hydroxyl-substituted phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- The compound serves as a versatile building block in the synthesis of complex organic molecules. Its boronic acid group allows for participation in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis .

Reagent in Medicinal Chemistry

- In medicinal chemistry, (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid is utilized to develop boron-containing pharmaceuticals. Its ability to form reversible covalent bonds with diols makes it valuable for designing enzyme inhibitors and drug candidates .

Biological Applications

Enzyme Probes

- The compound is employed as a molecular probe for studying enzyme activity. Its interaction with biological targets can help elucidate mechanisms of action and facilitate the development of new therapeutic agents .

Antimicrobial Activity

- Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including Gram-negative bacteria. This suggests potential applications in developing new antibiotics or adjuvants to enhance existing treatments .

Material Science

Advanced Materials Development

- Due to its chemical structure, this compound is also explored in the production of advanced materials. Its properties allow for modifications that can enhance material performance in electronics and nanotechnology .

Case Studies and Research Findings

Case Study 1: Synthesis of Complex Molecules

- A study demonstrated the successful use of this compound in synthesizing novel oxazolidinone derivatives through Suzuki coupling reactions. These derivatives showed promising activity against resistant bacterial strains, highlighting the compound's utility in drug development .

Case Study 2: Antimicrobial Efficacy

- Another investigation focused on the compound's antimicrobial efficacy against multi-drug resistant strains of E. coli and Pseudomonas aeruginosa. The results indicated that modifications to the piperazine moiety could enhance antibacterial activity, suggesting avenues for further research into antibiotic development .

Data Table: Summary of Applications

| Application Area | Description | Example Studies/Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules; Suzuki-Miyaura reactions | Use in synthesizing oxazolidinones with antibacterial properties |

| Biological Applications | Molecular probes for enzyme studies; potential antimicrobial agents | Efficacy against E. coli and Pseudomonas aeruginosa |

| Material Science | Development of advanced materials with enhanced properties | Exploration in electronics and nanotechnology |

Mechanism of Action

The mechanism of action of (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and bioconjugation. The boronic acid group interacts with hydroxyl groups on enzymes or other biological molecules, forming stable complexes that can modulate the activity of the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Their Impacts

The table below highlights critical differences between the target compound and analogs:

Key Observations :

Heterocycle Type: Piperazine (two N atoms) vs. piperidine (one N) or pyrrolidine (five-membered ring). 4-Methylpiperazine derivatives (e.g., ) exhibit reduced basicity compared to unsubstituted piperazine, altering pharmacokinetics .

Linker Chemistry :

- Methylene (-CH₂-) linkers (target compound) increase hydrophilicity vs. carbonyl (-CO-) or direct attachment , which may reduce metabolic stability .

Electronic Effects :

- Fluorine’s electron-withdrawing effect enhances boronic acid reactivity in Suzuki-Miyaura couplings. Piperazine’s electron-donating nature balances this, stabilizing intermediates .

Pharmaceuticals :

- The target compound’s piperazine moiety is prevalent in antipsychotics (e.g., aripiprazole) and antibiotics. Its boronic acid group may target proteasomes or serine hydrolases, akin to bortezomib .

- Comparison with Piperidine Analogs : Piperidine-based analogs () lack piperazine’s dual nitrogen sites, reducing hydrogen-bonding capacity and solubility .

Sensor Technology :

- Boronic acids bind diols (e.g., glucose), enabling use in sensors. The hydrophilic piperazine in the target compound improves biocompatibility vs. hydrophobic trifluoromethyl derivatives (e.g., ) .

- Carbon Dot Functionalization : Similar to ’s phenylboronic acid carbon dots, the target compound could enhance glucose detection sensitivity due to piperazine’s pH responsiveness .

Physicochemical Properties

Biological Activity

Overview

(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid is a boronic acid derivative with significant potential in medicinal chemistry, particularly in the development of enzyme inhibitors and as a probe in biochemical assays. This compound contains a fluorine atom, a piperazine ring, and a boronic acid group, which contribute to its unique biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boronic acid moiety. Boronic acids are known for their role in forming reversible covalent bonds with diols, which is critical for enzyme inhibition. The mechanism typically involves the formation of a boronate ester with the hydroxyl groups of target biomolecules, thereby inhibiting enzymatic activity.

Biological Activity and Applications

- Enzyme Inhibition

-

Antimicrobial Activity

- Recent studies indicate that similar boronic acids exhibit antimicrobial properties against various pathogens. The compound has shown moderate activity against Candida albicans and higher efficacy against Aspergillus niger and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of established antifungal agents like Tavaborole . This suggests potential applications in treating fungal infections.

- Cancer Research

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of several phenylboronic acids, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Escherichia coli and Bacillus cereus, suggesting its potential as an alternative antimicrobial agent .

Case Study 2: Enzyme Inhibition

Research focusing on the inhibition of serine proteases demonstrated that this compound effectively inhibited enzymatic activity through reversible binding mechanisms. This property positions it as a valuable tool in biochemical assays for studying enzyme function and inhibition .

Table 1: Biological Activity Summary

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Formation of Fluorophenyl Intermediate | Initial synthesis step involving fluorination. |

| Attachment of Piperazine Ring | Nucleophilic substitution to introduce piperazine. |

| Introduction of Boronic Acid Group | Final step involving borylation reactions. |

Q & A

Q. How should researchers address discrepancies in reported oxidation rates of boronic acids under varying experimental conditions?

- Methodological Answer :

- Standardize protocols : Control diol content (e.g., residual pinacol) and pH, which significantly alter oxidation kinetics .

- Cross-validate with ARS affinity assays to distinguish hydrolysis-driven vs. ROS-driven degradation .

- Report clogP values : Correlate lipophilicity with oxidation rates across studies, as done for parthenolide analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.